molecular formula C14H12BrClFNO2 B2750407 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol CAS No. 329059-11-2

4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol

Cat. No.: B2750407
CAS No.: 329059-11-2
M. Wt: 360.61
InChI Key: ABZGHXFSFRIQLQ-UHFFFAOYSA-N
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Description

4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol is a complex organic compound characterized by its bromine, chlorine, and fluorine atoms, as well as a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol typically involves multiple steps, starting with the bromination of 2-methoxybenzenol followed by the introduction of the chloro and fluoro groups. The anilino group is then added through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the removal of halogen atoms, producing simpler aromatic compounds.

  • Substitution: Substitution reactions are common, where one of the halogen atoms is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Aromatic amines and other reduced forms.

  • Substitution: Amines, ethers, and other substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.

Biology: In biological research, the compound can be used as a probe to study biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.

Medicine: The compound has potential medicinal applications, including as a precursor for pharmaceuticals. Its unique structure may be useful in designing drugs with specific biological activities.

Industry: In the industry, it can be used in the production of dyes, pigments, and other chemical products that require halogenated aromatic compounds.

Mechanism of Action

The mechanism by which 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoroaniline

  • 4-Chloro-2-fluoroaniline

  • 2-Methoxybenzenol

Uniqueness: 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol is unique due to its combination of halogen atoms and methoxy group, which provides distinct chemical properties compared to its similar compounds

Properties

IUPAC Name

4-bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClFNO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-10-2-3-12(17)11(16)6-10/h2-6,18-19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZGHXFSFRIQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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